

# 5-Iododecane CAS number and molecular formula

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## Compound of Interest

Compound Name: 5-Iododecane

Cat. No.: B15454355

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## An In-depth Technical Guide to 5-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iododecane**, a valuable alkyl iodide intermediate in organic synthesis. The document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on information relevant to professionals in research and drug development.

## Core Chemical Data

**5-Iododecane** is a secondary iodoalkane that serves as a useful building block for introducing a decyl group into a molecule. Its fundamental properties are summarized below.

| Identifier        | Value                             | Source              |
|-------------------|-----------------------------------|---------------------|
| CAS Number        | 62065-04-7                        | <a href="#">[1]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>21</sub> I | <a href="#">[1]</a> |
| IUPAC Name        | 5-iododecane                      | <a href="#">[1]</a> |

## Physicochemical Properties

The physical and chemical characteristics of **5-Iododecane** are crucial for its handling, storage, and application in chemical reactions.

| Property         | Value   | Source |
|------------------|---|--------|
| Molecular Weight | 268.18 g/mol  | [1]    |
| Appearance       | Light yellow liquid (based on analogous compounds)                                    | [2]    |
| Boiling Point    | Not precisely documented, but for the isomeric 1-iododecane, it is 132 °C at 15 mmHg. | [2]    |
| Solubility       | Insoluble in water; soluble in organic solvents like acetone, ether, and DMF.         |        |

## Synthesis of 5-Iododecane

The most common and efficient method for the synthesis of **5-Iododecane** is through a Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of a corresponding alkyl chloride or bromide to an alkyl iodide.

## Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol describes the synthesis of **5-Iododecane** from 5-bromodecane.

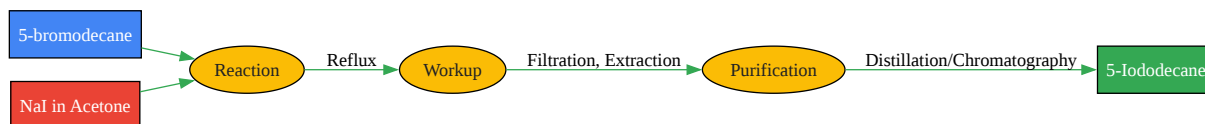
Materials:

- 5-bromodecane
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Diethyl ether

- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromodecane in anhydrous acetone.
- Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The precipitation of sodium bromide, which is insoluble in acetone, drives the reaction to completion.<sup>[3]</sup>
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the precipitated sodium bromide by filtration.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the resulting residue in diethyl ether.
- Wash the ether solution with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude **5-Iododecane**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **5-Iododecane**.



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Synthesis of **5-Iododecane** via Finkelstein Reaction.

## Reactivity and Applications in Synthesis

**5-Iododecane** is a versatile intermediate in organic synthesis, primarily utilized as an alkylating agent in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making the iodide a good leaving group.

## Nucleophilic Substitution Reactions

**5-Iododecane** readily reacts with a variety of nucleophiles to introduce the 5-decyl group. Examples of such reactions are crucial for building more complex molecular architectures, a common strategy in drug discovery. Pharmaceutical intermediates are essential for creating diverse molecular structures for new medications.<sup>[4]</sup>

## Experimental Protocol: Reaction with Sodium Azide

This protocol outlines the reaction of **5-Iododecane** with sodium azide to form 5-azidodecane, a precursor that can be further transformed, for instance, into an amine.

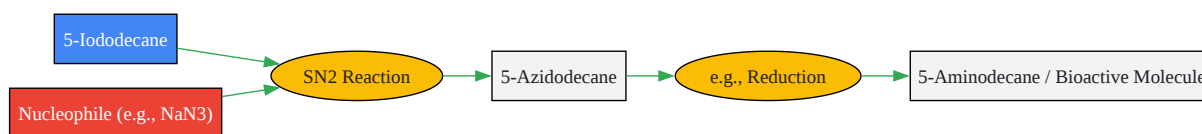
Materials:

- **5-Iododecane**
- Sodium azide ( $\text{NaN}_3$ )
- Dimethylformamide (DMF, anhydrous)
- Diethyl ether

- Deionized water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask, dissolve **5-Iododecane** in anhydrous DMF.
- Add a slight molar excess (typically 1.2 equivalents) of sodium azide.
- Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude 5-azidodecane.
- Purify the product by vacuum distillation or column chromatography if necessary.



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General workflow for the use of **5-Iododecane**.

## Relevance in Drug Development

Alkyl iodides like **5-Iododecane** are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The introduction of a lipophilic decyl chain can significantly alter the pharmacokinetic properties of a drug candidate, potentially improving its membrane permeability and oral bioavailability. The use of such intermediates allows for the systematic modification of lead compounds to optimize their therapeutic profiles.[7]

## Safety Information

**5-Iododecane** should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for analogous iodoalkanes, it is expected to be a skin and eye irritant and may cause respiratory irritation.[2][8]

### Handling Precautions:

- Work in a well-ventilated fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
- Avoid inhalation of vapors and contact with skin and eyes.[8]
- In case of contact, rinse the affected area thoroughly with water.[8]

### Storage:

- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly closed.
- Protect from light, as iodoalkanes can be light-sensitive.

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